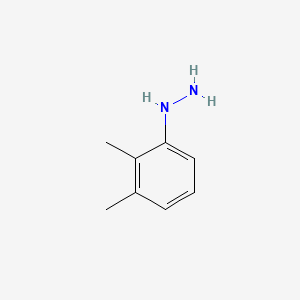

(2,3-Dimethylphenyl)hydrazine

Description

Historical Context and Significance in Organic Chemistry

The history of (2,3-Dimethylphenyl)hydrazine is intrinsically linked to the development of hydrazine (B178648) chemistry and the landmark Fischer indole (B1671886) synthesis. Emil Fischer's discovery in 1883 that substituted phenylhydrazines react with aldehydes and ketones to form indoles, a vital heterocyclic motif in pharmaceuticals and natural products, marked a turning point in organic synthesis. thermofisher.comwikipedia.orgbyjus.com This reaction underscored the importance of substituted hydrazines, including the dimethyl-substituted variants, as key intermediates. thermofisher.com The strategic placement of the two methyl groups on the phenyl ring of this compound influences the regioselectivity of the Fischer indole synthesis, allowing for the creation of specifically substituted indole products. byjus.com Over the years, the significance of hydrazine derivatives has expanded beyond indole synthesis, with applications in the creation of a wide array of nitrogen-containing heterocyclic compounds. wikipedia.orgeosmedchem.com

Scope of Academic Inquiry for this compound Research

Academic research on this compound primarily focuses on its application as a precursor in organic synthesis. Key areas of investigation include:

Synthesis of Heterocyclic Compounds: A major focus is its use in the Fischer indole synthesis to produce 4,5-dimethyl-substituted indoles. thermofisher.comwikipedia.orgbyjus.com Research also extends to its use in synthesizing other heterocycles like pyrazoles and their derivatives, which are of significant interest in medicinal chemistry. zenodo.orgresearchgate.net

Reaction Mechanism and Kinetics: Studies delve into the mechanistic pathways of reactions involving this compound, particularly the intricacies of the Fischer indole synthesis, to optimize reaction conditions and yields. byjus.commdpi.com

Development of Novel Synthetic Methodologies: Researchers continuously explore new ways to utilize this compound in multi-component reactions and tandem processes to build complex molecular architectures efficiently. nih.gov For instance, tandem hydroformylation-Fischer indole synthesis protocols have been developed to create 2,3-disubstituted indoles. nih.gov

Foundational Research on this compound as a Synthetic Building Block

Foundational research has firmly established this compound as a crucial synthetic building block. rsc.org Its primary role is in the Fischer indole synthesis, a robust and widely used method for constructing the indole nucleus. thermofisher.comwikipedia.orgbyjus.com In this reaction, this compound is first condensed with an aldehyde or ketone to form a hydrazone intermediate. wikipedia.orgbyjus.com This intermediate, under acidic conditions, undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement to ultimately form the indole ring. wikipedia.orgbyjus.com

Another significant application is in the synthesis of pyrazole (B372694) derivatives. Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms and are core structures in many pharmaceuticals. For example, the anti-inflammatory drug celecoxib (B62257) and its analogs can be synthesized through the condensation of a substituted hydrazine with a 1,3-dicarbonyl compound. zenodo.orgresearchgate.netgoogle.com Although celecoxib itself uses a different substituted phenylhydrazine (B124118), the underlying synthetic principle demonstrates the utility of hydrazine derivatives like this compound in constructing such pyrazole-based drug scaffolds. zenodo.org

Table 2: Key Reactions Involving this compound

| Reaction Type | Product Type | Significance |

|---|---|---|

| Fischer Indole Synthesis | Substituted Indoles | Access to a core heterocyclic structure in many pharmaceuticals and natural products. thermofisher.comwikipedia.org |

| Condensation with Carbonyls | Hydrazones | Formation of key intermediates for various cyclization reactions. researchgate.net |

| Cyclization with 1,3-Diketones | Pyrazole Derivatives | Synthesis of important pharmacophores found in numerous drug molecules. zenodo.orgresearchgate.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2,3-dimethylphenyl)hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-6-4-3-5-8(10-9)7(6)2/h3-5,10H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIBBBGRPSHLONB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NN)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90924468 | |

| Record name | (2,3-Dimethylphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90924468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123333-92-6 | |

| Record name | (2,3-Dimethylphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90924468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2,3 Dimethylphenyl Hydrazine and Its Derivatives

Approaches for the Synthesis of Hydrazone Derivatives of (2,3-Dimethylphenyl)hydrazine

Hydrazones are a critical class of compounds derived from this compound, characterized by the presence of a C=N-NH- functional group. Their synthesis is a cornerstone for the subsequent construction of more complex molecular architectures.

Condensation Reactions with Carbonyl Compounds

The most direct and widely employed method for synthesizing hydrazone derivatives of this compound is through condensation reactions with various carbonyl compounds, such as aldehydes and ketones. researchgate.netfiveable.melibretexts.org This reaction is typically straightforward and high-yielding. researchgate.net The fundamental process involves the nucleophilic attack of the hydrazine (B178648) nitrogen on the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the hydrazone. fiveable.melibretexts.org

The reaction is often catalyzed by a small amount of acid, such as sulfuric acid or glacial acetic acid, in an alcoholic solvent to enhance the reaction rate and improve the yield. researchgate.net For instance, the reaction of 2-[(2,3-dimethylphenyl)amino]benzohydrazide with 2-furaldehyde or benzaldehyde (B42025) in refluxing ethanol (B145695) leads to the formation of the corresponding hydrazone derivatives. nih.gov The products are often solid and can be purified by recrystallization from a suitable solvent like ethanol. nih.gov

The general mechanism for hydrazone formation is a two-step process. fiveable.melibretexts.org First, the hydrazine adds to the carbonyl group to form a tetrahedral intermediate known as a carbinolamine. lookchem.com This is followed by the acid-catalyzed dehydration of the carbinolamine to yield the final hydrazone product. researchgate.netlookchem.com

A notable application of this reaction is the Wolff-Kishner reduction, where the in situ formed hydrazone is treated with a strong base at high temperatures to reduce the carbonyl group to a methylene (B1212753) group. organic-chemistry.orgpressbooks.publibretexts.org This two-step sequence, which can be performed in a single pot, is a valuable method for the deoxygenation of aldehydes and ketones. libretexts.orglibretexts.org

Table 1: Examples of Condensation Reactions for Hydrazone Synthesis

| Hydrazine Derivative | Carbonyl Compound | Solvent | Catalyst | Product | Reference |

|---|---|---|---|---|---|

| 2-[(2,3-dimethylphenyl)amino]benzohydrazide | 2-Furaldehyde | Ethanol | None (reflux) | 3-(2,3-dimethylanilino)-N'-[(E)-(furan-2-yl)methylidene]benzohydrazide | nih.gov |

| 2-[(2,3-dimethylphenyl)amino]benzohydrazide | Benzaldehyde | Ethanol | None (reflux) | N'-benzylidene-2-[(2,3-dimethylphenyl)amino]benzohydrazide | nih.gov |

| Hydrazine Hydrate (B1144303) | 3-Acetylpyridine | 1,4-Dioxane | None | Hydrazide-hydrazone derivative | mdpi.com |

Derivatization from Mefenamic Acid Precursors

Mefenamic acid, a non-steroidal anti-inflammatory drug (NSAID), can serve as a precursor for the synthesis of this compound derivatives. The synthesis often begins with the conversion of mefenamic acid to its corresponding acid hydrazide, 2-[(2,3-dimethylphenyl)amino]benzohydrazide. nih.gov This is typically achieved by first esterifying the carboxylic acid group of mefenamic acid, followed by reaction with hydrazine hydrate. researchgate.net

Once the hydrazide is obtained, it can be further derivatized through condensation reactions with various aldehydes and ketones to yield a range of hydrazone derivatives. nih.gov For example, refluxing 2-[(2,3-dimethylphenyl)amino]benzohydrazide with 2-furaldehyde or benzaldehyde in ethanol affords the respective hydrazone products. nih.gov These reactions provide a pathway to novel compounds that incorporate the 2,3-dimethylanilino moiety, which is a key structural feature of mefenamic acid.

Advanced Synthetic Techniques

To improve reaction efficiency, yield, and environmental friendliness, advanced synthetic techniques have been applied to the synthesis of this compound derivatives.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov This technique has been successfully employed in the synthesis of various heterocyclic compounds and derivatives, including those derived from hydrazines. thepharmajournal.comtandfonline.comnih.gov The use of microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner products compared to conventional heating methods. thepharmajournal.comnih.gov

For instance, the synthesis of pyrazole (B372694) derivatives from the cyclization of chalcones with hydrazine hydrate can be efficiently carried out under microwave irradiation in the presence of a catalytic amount of glacial acetic acid in ethanol. thepharmajournal.com Similarly, the synthesis of 1,3,5-trisubstituted-1,2,4-triazoles via the cyclization of amide derivatives with hydrazines can be completed within a minute with high yields using microwave assistance, a significant improvement over the several hours required by conventional methods. nih.gov

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis

| Reaction | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield (Microwave) | Reference |

|---|---|---|---|---|

| Synthesis of 1,3,5-trisubstituted-1,2,4-triazoles | > 4.0 hours | 1 minute | 85% | nih.gov |

| Synthesis of N-substituted-triazolyl-propenamide derivatives | Several hours | 33–90 seconds | 82% | nih.gov |

Role of Catalysts and Solvents in Derivatization

The choice of catalyst and solvent plays a crucial role in directing the outcome and efficiency of derivatization reactions involving this compound. As mentioned earlier, acidic catalysts like sulfuric acid or glacial acetic acid are commonly used to promote the condensation of hydrazines with carbonyl compounds to form hydrazones. researchgate.net

In the synthesis of heterocyclic compounds, various catalysts have been explored. For example, the synthesis of polysubstituted 2-amino pyrazoles can be achieved using 10% alum as a catalyst in an aqueous medium at room temperature, highlighting a green and cost-effective approach. researchgate.net Other catalysts reported for pyranopyrazole synthesis include nano-eggshell/Ti(IV), orange peel-derived carbon-bearing sulfonic acid, and various metal-organic frameworks and nanoparticles, often used in environmentally benign solvents like water. researchgate.net

The solvent can also have a significant impact. While ethanol is a common solvent for many of these reactions, nih.govthepharmajournal.com the use of high-boiling point solvents like ethylene (B1197577) glycol is necessary for reactions requiring high temperatures, such as the Wolff-Kishner reduction. libretexts.org In some cases, solvent-free conditions under microwave irradiation have proven to be highly effective, offering a greener alternative. researchgate.net

Synthetic Pathways to Heterocyclic Compounds Incorporating this compound Moiety

The this compound moiety is a valuable building block for the synthesis of a wide variety of heterocyclic compounds. These reactions often involve the cyclization of intermediate hydrazone derivatives or direct reaction of the hydrazine with suitable precursors.

One common strategy involves the reaction of a hydrazone derivative with a reagent that can undergo cyclization. For example, hydrazones can be used to synthesize pyrazole derivatives. thepharmajournal.comuobaghdad.edu.iq The reaction of a chalcone (B49325) (an α,β-unsaturated ketone) with hydrazine hydrate leads to the formation of a pyrazoline ring through a cyclization reaction. thepharmajournal.com

Another approach is the synthesis of thiazole (B1198619) derivatives. nih.gov By combining the hydrazine moiety with a thiazole nucleus, a new scaffold of hydrazothiazoles can be designed. nih.gov This often involves the reaction of a thiosemicarbazide (B42300) derivative, which can be prepared from the corresponding hydrazide, with an α-haloketone.

Furthermore, the this compound moiety can be incorporated into more complex fused heterocyclic systems. For example, it can be used in the synthesis of triazolothiadiazoles and other N-bridged heterocycles. scielo.br The synthesis of 1-(4-methyl-6-nitro-2H-benzo[b] researchgate.netuobaghdad.edu.iqthiazin-3(4H)-ylidene)hydrazine derivatives starts with the formation of a benzothiazine ring system, which is then reacted with hydrazine derivatives. researchgate.net

The versatility of this compound and its derivatives allows for the construction of a diverse range of heterocyclic structures through various synthetic pathways, making it a valuable tool in medicinal and materials chemistry. acs.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Furaldehyde |

| 2-[(2,3-dimethylphenyl)amino]benzohydrazide |

| 3-(2,3-dimethylanilino)-N'-[(E)-(furan-2-yl)methylidene]benzohydrazide |

| 3-Acetylpyridine |

| Acetic acid |

| Benzaldehyde |

| Benzene (B151609) |

| Carbonyl |

| Chalcones |

| Ethylene glycol |

| Hydrazine |

| Hydrazine hydrate |

| Mefenamic acid |

| N'-benzylidene-2-[(2,3-dimethylphenyl)amino]benzohydrazide |

| Piperidine |

| Pyrazole |

| Sulfuric acid |

| Thiazole |

| Triazolothiadiazoles |

Pyrazole Ring Systems

The synthesis of pyrazole rings often involves the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its equivalent. dergipark.org.trchim.ityoutube.comnih.gov This classical approach, known as the Knorr pyrazole synthesis, remains a fundamental method. youtube.comhilarispublisher.com

The general mechanism involves the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. youtube.com The regioselectivity of the reaction with unsymmetrical 1,3-dicarbonyl compounds can be influenced by the reaction conditions and the nature of the substituents on both the hydrazine and the dicarbonyl compound. nih.gov

Modern synthetic strategies have expanded to include multicomponent reactions and the use of solid-phase supports to generate pyrazole libraries. hilarispublisher.com For instance, the reaction of 1,3-diketones with various hydrazines can be carried out in solvents like ethanol to produce a range of substituted pyrazoles. dergipark.org.tr The use of catalysts such as montmorillonite (B579905) KSF can facilitate the condensation of hydrazines with compounds like 2,3-dihydro-4H-pyran-4-ones to form 5-substituted pyrazoles. nih.gov

Table 1: Examples of Reagents for Pyrazole Synthesis

| Reagent Category | Specific Examples | Reference |

| Hydrazine Derivative | This compound | N/A |

| 1,3-Dicarbonyl Compound | Ethyl acetoacetate, Acetylacetone, 1,3-Diketones | hilarispublisher.com, mdpi.com, dergipark.org.tr |

| 1,3-Dicarbonyl Equivalent | α,β-Unsaturated ketones, Chromones | nih.gov |

| Catalyst | Montmorillonite KSF | nih.gov |

Phthalazine and Pyridazine (B1198779) Ring Systems

The synthesis of pyridazine and its benzo-fused analog, phthalazine, typically involves the reaction of a hydrazine with a 1,4-dicarbonyl compound or its synthetic equivalent. wikipedia.orgchemtube3d.com For pyridazines, this often entails the condensation of a hydrazine with a γ-keto acid or a 1,4-diketone. wikipedia.orgchemtube3d.com The initial reaction forms a dihydropyridazine, which is subsequently oxidized to the aromatic pyridazine. chemtube3d.comliberty.edu

Phthalazine synthesis can be achieved through the condensation of a hydrazine, such as this compound, with an ortho-disubstituted benzene derivative. wikipedia.orgnih.gov Common starting materials include o-phthalaldehyde, o-phthalaldehydic acid, or their equivalents. wikipedia.org For example, refluxing phthalic anhydride (B1165640) with hydrazine hydrate in acetic acid is a common method for producing phthalazinone derivatives. nih.govlongdom.org These can then be further modified, for instance, by chlorination with phosphorus oxychloride to yield 1-chlorophthalazines, which are versatile intermediates for further substitution. nih.gov

Table 2: Synthetic Routes to Phthalazine and Pyridazine Derivatives

| Target Ring System | Key Reactants | Key Intermediates | Reference |

| Pyridazine | Hydrazine, 1,4-Diketone | Dihydropyridazine | chemtube3d.comliberty.edu |

| Phthalazine | Hydrazine, o-Phthalaldehydic acid | Phthalazinone | wikipedia.orgnih.gov |

| Substituted Phthalazine | 1-Chlorophthalazine, Nucleophiles | Substituted Phthalazines | nih.gov |

Oxazole (B20620) and Thiazole Ring Systems

The construction of oxazole and thiazole rings from this compound derivatives typically involves multi-step sequences. A common strategy is to first synthesize a hydrazide or a hydrazone, which then undergoes cyclization with an appropriate reagent.

For the synthesis of thiazoles, a prevalent method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. ijpsjournal.com Alternatively, thiosemicarbazones, which can be derived from the corresponding hydrazones, are key intermediates. researchgate.netnih.gov These can be cyclized with α-halocarbonyl compounds to afford 2-hydrazinyl-1,3-thiazole derivatives. nih.gov

The synthesis of oxazoles can be achieved by reacting hydrazones with reagents that provide the remaining atoms for the ring. For example, 2,4-disubstituted oxazoles can be prepared from hippuric acid or acetyl glycine, which are then reacted with hydrazine hydrate to form hydrazones. rasayanjournal.co.inresearchgate.net These hydrazones can be further condensed with aldehydes to yield Schiff bases which can then be cyclized. rasayanjournal.co.in Another approach involves the Vilsmeier-Haack reaction of acetophenone (B1666503) phenylhydrazones to produce pyrazole-4-carboxaldehydes, which can serve as precursors for further heterocyclic transformations. hilarispublisher.com

Thiadiazole and Triazole Ring Systems

The synthesis of 1,3,4-thiadiazoles and 1,2,4-triazoles often starts from a common precursor derived from this compound, such as an acid hydrazide.

To form the 1,3,4-thiadiazole (B1197879) ring, the acid hydrazide can be reacted with carbon disulfide in a basic medium, followed by acidification to yield a 1,3,4-thiadiazole-2-thiol. researchgate.netsamipubco.com Another route involves the reaction of the acid hydrazide with an isothiocyanate to form a thiosemicarbazide, which can then be cyclized under acidic conditions to give a 2-amino-1,3,4-thiadiazole. researchgate.netnih.gov

For the synthesis of 1,2,4-triazoles, the same thiosemicarbazide intermediate can be cyclized in a basic medium to afford a 1,2,4-triazole-3-thiol. researchgate.netscispace.com Alternatively, 1,2,4-triazoles can be synthesized by reacting hydrazines with formamide (B127407) under microwave irradiation. organic-chemistry.org A one-pot synthesis can also be employed by reacting carboxylic acids, primary amidines, and monosubstituted hydrazines. organic-chemistry.org

Table 3: Synthesis of Thiadiazoles and Triazoles from an Acid Hydrazide

| Starting Material | Reagent(s) | Resulting Heterocycle | Reference |

| Acid Hydrazide | Carbon Disulfide, KOH | 1,3,4-Thiadiazole-2-thiol | researchgate.netsamipubco.com |

| Acid Hydrazide | Ammonium Thiocyanate, then H₂SO₄ | 2-Amino-1,3,4-thiadiazole | researchgate.net |

| Thiosemicarbazide | Sodium Hydroxide | 1,2,4-Triazole-3-thiol | researchgate.net |

| Hydrazine | Formamide (Microwave) | 1,2,4-Triazole | organic-chemistry.org |

Oxadiazole Ring Systems

The synthesis of 1,3,4-oxadiazoles from this compound derivatives commonly proceeds through an acid hydrazide intermediate. researchgate.netnih.gov One of the most direct methods is the dehydrative cyclization of a 1,2-diacylhydrazine, which can be formed by the acylation of the acid hydrazide. rsc.org This cyclization can be effected using various dehydrating agents, such as phosphorus oxychloride or polyphosphoric acid. organic-chemistry.org

Another approach involves the reaction of an acid hydrazide with an orthoester. For instance, reacting an acid hydrazide with triethyl orthoformate yields a hydrazono-ester, which upon heating undergoes cyclization to form the 2-substituted-1,3,4-oxadiazole. nih.gov Alternatively, an acid hydrazide can be treated with formic acid to produce a formyl hydrazine, which can then be cyclized using lead(II) oxide to give a monosubstituted 1,3,4-oxadiazole. researchgate.net

Table 4: Methods for 1,3,4-Oxadiazole Synthesis

| Precursor | Reagent(s) | Method | Reference |

| 1,2-Diacylhydrazine | Dehydrating Agent (e.g., POCl₃) | Dehydrative Cyclization | organic-chemistry.org |

| Acid Hydrazide | Orthoester (e.g., Triethyl orthoformate) | Condensation and Cyclization | nih.gov |

| Acid Hydrazide | Formic Acid, then Lead(II) Oxide | Formation of Formyl Hydrazine and Cyclization | researchgate.net |

| Acid Hydrazide | Carbon Disulfide, KOH | Formation of Oxadiazole-5-thiol | researchgate.net |

Oxazepine Ring Systems

The synthesis of oxazepine rings, which are seven-membered heterocycles containing oxygen and nitrogen, can be achieved through the cycloaddition of Schiff bases or hydrazones with cyclic anhydrides like maleic, phthalic, or succinic anhydride. echemcom.com The process typically involves the initial formation of a Schiff base from a hydrazine derivative and an aldehyde. echemcom.com This Schiff base then undergoes a [4+3] cycloaddition reaction with the anhydride to form the 1,3-oxazepine-4,7-dione ring system. echemcom.com

Diazetidinone Ring Systems

Information regarding the synthesis of diazetidinone ring systems specifically from this compound was not prevalent in the searched literature. The synthesis of diazetidinones, also known as 1,2-diazetidin-3-ones, generally involves different synthetic pathways, such as the cycloaddition of a ketene (B1206846) to an azo compound or the cyclization of α-haloacylhydrazides. Further research would be needed to establish a direct synthetic route from this compound to this particular heterocyclic system.

Spectroscopic and Structural Characterization of 2,3 Dimethylphenyl Hydrazine Derivatives

Advanced Crystallographic Analysis

Crystallographic techniques are indispensable for elucidating the three-dimensional arrangement of atoms in a molecule and the packing of molecules in a crystal lattice. These methods provide precise information on bond lengths, bond angles, and intermolecular interactions.

X-ray Diffraction Studies

X-ray diffraction is a powerful tool for determining the molecular and crystal structures of compounds. For derivatives of (2,3-dimethylphenyl)hydrazine, X-ray crystallography has been instrumental in confirming their synthesis and understanding their conformational properties.

In a study of a hydrazone derivative, 3-[2-(3,5-dimethylphenyl)hydrazinylidene]benzofuran-2(3H)-one, the 2,3-dihydro-1-benzofuran ring system was found to be essentially planar. nih.gov This planar system forms a dihedral angle of 3.69 (7)° with the dimethylphenyl ring. nih.gov The molecular conformation is stabilized by an intramolecular N—H⋯O hydrogen bond, forming an S(6) ring motif. nih.gov In the crystal structure, molecules are connected by C—H⋯π and π–π stacking interactions, creating a layered structure. nih.gov

These studies highlight the importance of both intramolecular and intermolecular hydrogen bonding in dictating the solid-state architecture of this compound derivatives.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. This analysis provides insights into the nature and relative importance of different types of contacts that contribute to the crystal packing.

For the 3-[2-(3,5-dimethylphenyl)hydrazinylidene]benzofuran-2(3H)-one derivative, Hirshfeld surface analysis indicated that the most significant contributions to the crystal packing arise from H⋯H (51.2%), O⋯H/H⋯O (17.9%), C⋯H/H⋯C (15.2%), and C⋯C (8.1%) contacts. nih.gov The presence of adjacent red and blue triangles on the shape-index of the Hirshfeld surface confirmed the existence of π–π interactions. nih.gov

In the case of (2Z,2′E)-2,2′-(3-methoxy-3-phenylpropane-1,2-diylidene)bis(hydrazine-1-carbothioamide), the Hirshfeld surface analysis revealed that the most prominent intermolecular contacts are H⋯H (38.7%), S⋯H/H⋯S (24.0%), C⋯H/H⋯C (18.5%), and N⋯H/H⋯N (9.8%). nih.gov The red spots on the dnorm surface correspond to short contacts and negative dnorm values, indicating the presence of N—H⋯S, N—H⋯O, and C—H⋯O hydrogen bonds. nih.gov

A study on 1,5-benzodiazepine derivatives also utilized Hirshfeld surface analysis to understand the effects of different substituents on intermolecular interactions, highlighting the roles of hydrogen bonding and van der Waals forces. mdpi.com

These analyses demonstrate that a combination of hydrogen bonds, van der Waals forces, and π-stacking interactions governs the crystal packing of these compounds. The relative contributions of these interactions are dependent on the specific functional groups present in the derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, particularly hydrogen and carbon.

Proton Nuclear Magnetic Resonance (¹H-NMR)

¹H-NMR spectroscopy provides information about the number of different types of protons and their neighboring atoms. In this compound derivatives, the chemical shifts of the protons are influenced by the electronic effects of the substituents.

For Schiff bases derived from 3-amino-1,2,4-triazole, the azomethine proton (–N=CH–) typically appears as a sharp singlet in the range of 8.90–9.35 ppm in DMSO-d₆. nih.gov The exact position of this signal is sensitive to the nature of the substituents on the benzal moiety. nih.gov The aromatic protons of the triazole ring are also affected by the solvent, concentration, and exchange rates. nih.gov

In hydrazide derivatives, the NH₂ protons often appear as a singlet between 3.08 and 3.44 ppm in DMSO, while the NH proton signal is observed around 6.28 to 6.47 ppm. researchgate.net The protons on the aromatic rings typically resonate in the range of 6.5 to 9.5 ppm. oregonstate.edu The chemical shifts of methyl protons are generally found at lower field strengths.

The following table summarizes typical ¹H-NMR chemical shifts for protons in environments relevant to this compound derivatives.

| Functional Group | Chemical Shift (δ, ppm) |

| Aromatic (Ar-H) | 6.0 - 9.5 pdx.edu |

| Amine (R-NH₂) | 0.5 - 5.0 pdx.edu |

| Methyl (Ar-CH₃) | ~2.1 - 2.5 |

| Azomethine (-N=CH-) | ~8.9 - 9.4 nih.gov |

| Hydrazide (R-CO-NH-NH₂) | NH: ~6.3-6.5, NH₂: ~3.1-3.4 researchgate.net |

Note: Chemical shifts are approximate and can vary depending on the solvent and the specific molecular structure.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)

¹³C-NMR spectroscopy provides information about the carbon framework of a molecule. In Schiff base derivatives, the carbon of the azomethine group (C=N) typically shows a signal around 160 ppm. researchgate.net The aromatic carbon signals are usually observed in the region of 111–152 ppm. researchgate.net

For this compound itself, the carbon atoms of the two methyl groups would be expected to have chemical shifts in the typical range for alkyl carbons attached to an aromatic ring, while the aromatic carbons would appear further downfield. The carbon atoms directly bonded to the hydrazine (B178648) group will be influenced by the nitrogen atoms.

The table below provides an overview of typical ¹³C-NMR chemical shifts for carbon atoms in structures related to this compound derivatives.

| Carbon Type | Chemical Shift (δ, ppm) |

| Aromatic (Ar-C) | 110 - 160 |

| Azomethine (-C=N-) | ~160 researchgate.net |

| Methyl (Ar-CH₃) | ~20 - 30 msu.edu |

| Carbonyl (in hydrazides) | ~160 - 180 |

Note: Chemical shifts are approximate and depend on the specific molecular environment.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

In the FT-IR spectra of hydrazone derivatives, a strong band corresponding to the azomethine (–C=N–) stretching vibration is typically observed around 1603 cm⁻¹. researchgate.net The N-H stretching vibrations of the hydrazine moiety usually appear in the region of 3100–3400 cm⁻¹. The aromatic C-H stretching vibrations are generally found in the 3000–3100 cm⁻¹ range. researchgate.net The C=C stretching vibrations of the aromatic rings are observed between 1450 and 1600 cm⁻¹. researchgate.net

For instance, in a study of 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile, the FT-IR and FT-Raman spectra were recorded and the vibrational assignments were made with the aid of theoretical calculations. nih.gov Similarly, the vibrational spectra of 2,3-dimethylnaphthalene (B165509) have been analyzed in detail to understand the effect of methyl group substitution. nih.gov

The combined use of FT-IR and FT-Raman spectroscopy, often complemented by theoretical calculations, allows for a comprehensive assignment of the vibrational modes and a deeper understanding of the molecular structure. tubitak.gov.tr

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the context of this compound and its derivatives, such as hydrazones, IR spectra provide key information about specific vibrational modes.

The IR spectrum of a this compound derivative typically displays several characteristic absorption bands. The N-H stretching vibrations of the hydrazine moiety are observed in the region of 3180–3500 cm⁻¹. researchgate.net When the hydrazine reacts with a carbonyl compound to form a hydrazone, a new, strong absorption band corresponding to the C=N (azomethine) group appears in the 1590–1690 cm⁻¹ range. researchgate.net The disappearance of the carbonyl (C=O) band from the parent aldehyde or ketone and the appearance of the C=N band confirm the formation of the Schiff base. researchgate.netresearchgate.net

Other significant bands include those for C-H stretching of the aromatic ring and the methyl groups. Aromatic C-H stretching typically appears above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups is found just below 3000 cm⁻¹. kau.edu.sa

Table 1: Characteristic IR Absorption Bands for this compound Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H (Hydrazine) | Stretching | 3180 - 3500 | researchgate.net |

| C=N (Azomethine) | Stretching | 1590 - 1690 | researchgate.net |

| C-H (Aromatic) | Stretching | 3000 - 3100 | kau.edu.sa |

| C-H (Aliphatic) | Stretching | 2850 - 2970 | researchgate.net |

| C=C (Aromatic) | Stretching | 1400 - 1600 | - |

| N-N | Stretching | 981 - 1148 | uobaghdad.edu.iqcore.ac.uk |

Mass Spectrometry (MS) for Molecular Elucidation

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For derivatives of this compound, electron impact (EI) mass spectrometry helps in confirming the molecular mass and provides insights into the fragmentation pathways, which aids in structural confirmation. researchgate.net

The mass spectrum of a derivative will show a molecular ion peak [M]⁺ that corresponds to the molecular weight of the compound. docbrown.info The fragmentation pattern is often characteristic of the compound's structure. For instance, in a hydrazone derivative of this compound, common fragmentation involves cleavage of the N-N bond and bonds adjacent to the aromatic ring. raco.cat The base peak, which is the most abundant ion, often corresponds to a particularly stable fragment. docbrown.info For example, the mass spectrum of 2-{(5-phenyl)-1,3,4-Oxadiazol-2-yl)sulfanyl}-N-(2,3-dimethylphenyl) acetamide (B32628) shows a distinct fragmentation pattern that helps confirm its complex structure. researchgate.net

Table 2: Example of Mass Spectrometry Fragmentation for a Hydrazone Derivative

| m/z Value | Ion Fragment | Significance | Reference |

|---|---|---|---|

| [M]⁺ | Molecular Ion | Confirms molecular weight of the derivative. | docbrown.info |

| [M-CH₃]⁺ | Loss of a methyl group | Indicates presence of methyl substituents. | - |

| [M-NNH-Ar]⁺ | Cleavage of hydrazine group | Characteristic of hydrazine derivatives. | raco.cat |

| [C₈H₁₁N]⁺ | Dimethylaniline fragment | Identifies the (2,3-dimethylphenyl) moiety. | researchgate.net |

Note: The exact m/z values depend on the specific derivative being analyzed.

Elemental Analysis in Structural Confirmation

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within a compound. This technique is crucial for verifying the empirical and molecular formula of a newly synthesized derivative of this compound. researchgate.net The experimentally determined percentages are compared with the theoretically calculated values based on the proposed chemical formula. A close agreement between the found and calculated values provides strong evidence for the compound's purity and proposed structure. nih.gov

For the parent compound, this compound, the molecular formula is C₈H₁₂N₂. nih.govscbt.com The theoretical elemental composition can be calculated from its molecular weight (136.19 g/mol ). nih.govsimsonpharma.com For its derivatives, such as Schiff bases, the elemental analysis data are used to confirm that the condensation reaction has occurred in the correct stoichiometric ratio. researchgate.netnih.gov

Table 3: Theoretical vs. Found Elemental Analysis Data for a Hypothetical Derivative

| Element | Theoretical % | Found % | Reference (for methodology) |

|---|---|---|---|

| Carbon (C) | Varies with derivative | Varies with derivative | researchgate.netnih.gov |

| Hydrogen (H) | Varies with derivative | Varies with derivative | researchgate.netnih.gov |

| Nitrogen (N) | Varies with derivative | Varies with derivative | researchgate.netnih.gov |

Computational and Theoretical Investigations of 2,3 Dimethylphenyl Hydrazine and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules. Methodologies like Density Functional Theory (DFT) and Hartree-Fock (HF) are standard tools for such investigations.

Density Functional Theory (DFT) Studies

Density Functional Theory is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density. While numerous studies employ DFT to investigate various hydrazine (B178648) derivatives nih.govacs.org, no specific DFT studies detailing the optimized geometry, electronic properties, or spectroscopic data for (2,3-Dimethylphenyl)hydrazine have been identified. Such a study would typically report on parameters like bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule.

Hartree-Fock (HF) Calculations

The Hartree-Fock method is another foundational ab initio calculation method that approximates the many-electron wavefunction as a single Slater determinant. nist.gov Although it is a less sophisticated approach for electron correlation compared to modern DFT methods, it remains a staple in computational chemistry. nist.gov Literature searches did not yield any specific studies that have applied HF calculations to analyze the electronic structure and energy of this compound.

Molecular Orbital Analysis

The analysis of molecular orbitals, particularly the frontier orbitals (HOMO and LUMO), is crucial for understanding a molecule's reactivity and electronic transitions.

HOMO-LUMO Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate or accept electrons. The energy gap between them is a measure of molecular stability and chemical reactivity. acs.org For many organic molecules, this gap can be correlated with their electronic absorption spectra. nih.gov While the NIST Computational Chemistry Comparison and Benchmark Database provides a platform for such data, specific, experimentally validated or computationally derived HOMO-LUMO energy values for this compound are not available. data.gov

Interactive Data Table: HOMO-LUMO Energy Gaps (No data available for this compound)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method/Basis Set | Source |

|---|

Natural Bond Orbital (NBO) Analysis**

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and intermolecular interactions. acs.org This analysis can offer deep insights into charge distribution and hyperconjugative interactions within a molecule. Studies on other hydrazine derivatives have utilized NBO analysis to understand bonding and stability, but no such analysis has been published for this compound. nih.govacs.org

Interactive Data Table: NBO Analysis Highlights (No data available for this compound)

| Interaction (Donor -> Acceptor) | Stabilization Energy E(2) (kcal/mol) | Compound | Source |

|---|

Reactivity and Charge Distribution Studies

The distribution of electron density in a molecule is fundamental to its reactivity. Computational methods can map the molecular electrostatic potential (MEP) to identify sites susceptible to electrophilic or nucleophilic attack. Furthermore, calculated reactivity descriptors, such as chemical potential, hardness, and softness, can quantify the reactivity of a molecule. While the reactivity of substituted hydrazones and other related compounds is an active area of research, specific studies detailing the charge distribution and reactivity parameters for this compound are absent from the current body of scientific literature. naturalspublishing.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of high electron density and negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, blue represents areas of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. Green and yellow denote regions with intermediate potential.

For hydrazine derivatives, MEP analysis is crucial in identifying the reactive sites. researchgate.net Studies on similar substituted phenylhydrazines reveal that the most negative regions are generally located over the nitrogen atoms of the hydrazine moiety, indicating their high susceptibility to electrophilic attack. imist.ma The presence of the dimethylphenyl group influences the electron distribution across the molecule. The aromatic ring itself can exhibit regions of negative potential above and below the plane of the ring, characteristic of π-systems. The methyl groups, being electron-donating, can further modulate the electron density on the phenyl ring.

In a representative MEP map of a this compound derivative, the nitrogen atoms of the hydrazine group would be the primary sites for electrophilic interaction. The potential around the aromatic ring is influenced by the two methyl substituents, which can create localized regions of increased negative potential. Understanding these electrostatic landscapes is fundamental for predicting how these molecules will interact with biological targets. researchgate.netyoutube.com

Fukui Functions and Dual Descriptor Indices

To gain a more quantitative understanding of molecular reactivity, researchers employ conceptual Density Functional Theory (DFT) descriptors such as Fukui functions and dual descriptors. wikipedia.orghackernoon.com The Fukui function, f(r), identifies the regions in a molecule that are most susceptible to gaining or losing an electron. wikipedia.org It is defined as the derivative of the electron density with respect to the number of electrons at a constant external potential.

There are three main types of Fukui functions:

f+(r): for nucleophilic attack (measures the reactivity for accepting an electron).

f-(r): for electrophilic attack (measures the reactivity for donating an electron).

f0(r): for radical attack.

For a this compound derivative, the sites with the highest f-(r) values would be the most probable locations for an electrophilic attack, which are expected to be the nitrogen atoms of the hydrazine group. imist.ma The sites with the largest f+(r) values would indicate the most likely positions for a nucleophilic attack.

The dual descriptor , Δf(r), is an even more precise tool for characterizing reactivity. nih.gov It is defined as the difference between the nucleophilic and electrophilic Fukui functions (Δf(r) = f+(r) - f-(r)). hackernoon.com This descriptor can simultaneously reveal both the nucleophilic and electrophilic sites within a molecule.

Δf(r) > 0: The site is favored for a nucleophilic attack.

Δf(r) < 0: The site is favored for an electrophilic attack.

In studies of substituted phenyl molecules, the dual descriptor has been shown to correctly predict the site reactivity induced by different donor and acceptor groups. nih.govresearchgate.net For this compound derivatives, a dual descriptor analysis would likely confirm the nucleophilic nature of the hydrazine nitrogens and characterize the electrophilic and nucleophilic regions of the substituted phenyl ring. researchgate.net

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational techniques used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein receptor. wjarr.com These studies are instrumental in drug discovery for identifying potential therapeutic targets and for the rational design of more potent and selective inhibitors.

Molecular docking studies on derivatives of this compound have been performed to investigate their potential as inhibitors of various enzymes. For instance, derivatives of dimethylphenyl-hydrazinyl-pyridine have been docked against GlcN-6-P synthase, revealing moderate to good binding energies. nih.gov

In a typical docking study, the ligand is placed in the active site of the target protein, and its conformational flexibility is explored to find the most stable binding pose, which is evaluated using a scoring function. The binding affinity is often reported as a negative value in kcal/mol, where a more negative value indicates a stronger interaction.

The interactions between the ligand and the protein are then analyzed. Common interactions include:

Hydrogen bonds: Crucial for specificity and affinity.

Hydrophobic interactions: Often involving aromatic rings and alkyl groups.

Pi-pi stacking: Interactions between aromatic rings.

For this compound derivatives, the hydrazine moiety is a key site for forming hydrogen bonds with amino acid residues in the protein's active site. The dimethylphenyl group can engage in hydrophobic and van der Waals interactions with nonpolar residues. For example, in a study of phenylhydrazide inhibitors of indoleamine 2,3-dioxygenase (IDO), the interactions involved coordination with the heme iron, hydrogen bonding, and hydrophobic interactions. nih.gov

| Derivative Class | Target Protein | Binding Energy (kcal/mol) | Interacting Residues |

|---|---|---|---|

| Dimethylphenyl-hydrazinyl-pyridine | GlcN-6-P synthase | -6.08 to -7.84 | Not specified |

| Phenyl benzenesulfonylhydrazides | Indoleamine 2,3-dioxygenase (IDO) | Not specified (IC50 of 61 nM) | Heme iron, various amino acids (via H-bonds and hydrophobic interactions) |

| 2,4,6-trichlorophenylhydrazines | PDB ID: 3LD6 | Appreciable binding energies | Not specified |

| Pyrazolo-pyrimidinone hydrazide-hydrazones | EGFR Tyrosine Kinase | Not specified | Not specified |

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.gov By systematically modifying the structure of a lead compound and evaluating the activity of the resulting analogs, researchers can identify key pharmacophoric features required for activity and design more potent molecules. mdpi.com

For phenylhydrazine (B124118) derivatives, SAR studies have revealed important insights. In a study of phenyl benzenesulfonylhydrazides as IDO inhibitors, the nature and position of substituents on both the phenyl and benzenesulfonyl rings were found to be critical for inhibitory potency. nih.gov For instance, the introduction of specific substituents led to a significant increase in activity, with one compound exhibiting an IC50 value of 61 nM. nih.gov

In the context of this compound derivatives, an SAR study would involve modifying the substitution pattern on the phenyl ring and altering the hydrazine moiety. Key areas for modification could include:

Position and nature of substituents on the phenyl ring: Replacing the methyl groups with other electron-donating or electron-withdrawing groups would modulate the electronic properties and steric profile of the molecule. nih.gov

Modification of the hydrazine linker: Acylation or alkylation of the hydrazine group can lead to derivatives with different biological activities and pharmacokinetic properties.

| Compound Series | Key Structural Feature | Impact on Activity |

|---|---|---|

| Phenyl benzenesulfonylhydrazides | Substituents on phenyl and benzenesulfonyl rings | Crucial for IDO inhibitory potency. nih.gov |

| N-Arylpiperazine conjugates | Replacement of phenyl with 2-pyridyl | Loss of antimycobacterial activity. mdpi.com |

| Benzothiazole-phenyl analogs | Trifluoromethyl groups on aromatic rings | Well-tolerated by target enzymes. nih.gov |

| Pyrazole (B372694) derivatives | Presence and position of a methyl ester | Significant for inhibition of phagocytosis. acs.org |

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Studies

In silico ADME studies are computational methods used to predict the pharmacokinetic properties of a drug candidate. ijprajournal.com These predictions are vital in the early stages of drug discovery to identify compounds with favorable drug-like properties and to avoid costly late-stage failures. nih.gov

Several key parameters are evaluated in in silico ADME studies, often guided by frameworks like Lipinski's Rule of Five. These parameters include:

Molecular Weight (MW): Influences absorption and distribution.

LogP: A measure of lipophilicity, which affects solubility and membrane permeability.

Hydrogen Bond Donors (HBD) and Acceptors (HBA): Important for solubility and binding to targets.

Topological Polar Surface Area (TPSA): Correlates with intestinal absorption and blood-brain barrier penetration.

Oral Bioavailability: The fraction of an orally administered drug that reaches systemic circulation.

Studies on various hydrazine derivatives have shown that these compounds can possess drug-like properties. irjmets.com For example, in silico ADME predictions for a series of thiazolidin-2,4-dione derivatives found them to be drug-like. researchgate.net Similarly, studies on albendazole (B1665689) derivatives and benzimidazole (B57391) derivatives have successfully used in silico ADME predictions to evaluate their pharmacokinetic profiles. nih.govrsc.org

For this compound and its derivatives, in silico ADME predictions would provide valuable insights into their potential as orally available drugs. The presence of the dimethylphenyl group would contribute to the lipophilicity of the molecule, which would need to be balanced to ensure adequate solubility and permeability.

| Compound Class | ADME Prediction Finding |

|---|---|

| Thiazolidin-2,4-dione derivatives | Found to be drug-like. researchgate.net |

| Phenothiazine derivatives | 35 out of 60 structures followed Lipinski's rule. irjmets.com |

| Benzimidazole derivatives | Most compounds obeyed Lipinski's rule. nih.gov |

| Albendazole derivatives | Showed good in silico ADME profiles. nih.gov |

Reactivity, Reaction Mechanisms, and Mechanistic Insights of 2,3 Dimethylphenyl Hydrazine Derivatives

Hydrazine (B178648) Reactivity Towards Electrophiles and Nucleophiles

The hydrazine moiety in (2,3-dimethylphenyl)hydrazine is a key determinant of its reactivity. The nitrogen atoms possess lone pairs of electrons, rendering them nucleophilic and susceptible to attack by electrophiles. A primary example of this is the reaction with carbonyl compounds, such as aldehydes and ketones, to form hydrazones. vedantu.comresearchgate.net This condensation reaction is typically catalyzed by acid and involves the nucleophilic addition of the hydrazine to the carbonyl carbon, followed by the elimination of a water molecule. researchgate.netuomustansiriyah.edu.iq The general mechanism for hydrazone formation involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the hydrazine.

The resulting hydrazones can then serve as intermediates in further reactions. For instance, the Fischer indole (B1671886) synthesis utilizes the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions to produce an indole. wikipedia.orgmdpi.combyjus.com The mechanism proceeds through the formation of a phenylhydrazone, which then isomerizes to an enamine. wikipedia.org A subsequent organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement, a key step in the process, leads to the formation of a di-imine intermediate. wikipedia.orgvedantu.com This intermediate then undergoes cyclization and elimination of ammonia (B1221849) to yield the final indole product. wikipedia.orgbyjus.com

Furthermore, hydrazine derivatives can react with other nucleophiles. For example, the synthesis of various heterocyclic compounds can be achieved through the reaction of appropriately substituted chromones with nucleophilic reagents.

Redox Chemistry: this compound as a Reducing Agent

Hydrazine and its derivatives, including this compound, can act as reducing agents. organicchemistrydata.org This reductive capability stems from the formation of the highly stable dinitrogen molecule (N₂), which involves the formal release of two molecules of hydrogen. organicchemistrydata.org A classic example is the Wolff-Kishner reduction, which converts ketones and aldehydes to the corresponding alkanes. organicchemistrydata.orglibretexts.org This reaction proceeds through the formation of a hydrazone intermediate, which is then treated with a strong base at high temperatures. organicchemistrydata.org The mechanism involves the deprotonation of the hydrazone, followed by a series of steps that ultimately lead to the expulsion of nitrogen gas and the formation of a carbanion, which is then protonated to give the alkane. libretexts.org

The electrochemical oxidation of phenylhydrazine has also been studied, demonstrating its ability to undergo oxidation. Studies on nanostructured Co-Mo alloy electrodes have shown catalytic activity towards the electrooxidation of phenylhydrazine in alkaline solutions. nanochemres.org The electrooxidation of methylhydrazines has been shown to proceed via an initial two-electron oxidation involving the cleavage of nitrogen-hydrogen bonds. utexas.edu In acidic solutions, hydrazine can reduce certain metal ions to their metallic state. vaia.com

Tautomeric Equilibria in Hydrazone Derivatives

Hydrazone derivatives of this compound can exhibit tautomerism, most commonly the azo-hydrazone tautomerism. researchgate.netnih.gov This equilibrium involves the migration of a proton between the nitrogen and a carbon or another heteroatom. The position of this equilibrium is influenced by several factors, including the nature of the substituents on the aromatic ring and the solvent. chemrxiv.orgunifr.ch

For instance, in azo-naphthol dyes, the equilibrium between the azo and hydrazone forms is well-documented. chemrxiv.org The hydrazone tautomer is often stabilized by the formation of an intramolecular hydrogen bond. researchgate.net Theoretical studies, such as those using Density Functional Theory (DFT), have been employed to predict the relative stabilities of the tautomers. chemrxiv.org Experimental techniques like NMR spectroscopy can also provide insights into the position of the tautomeric equilibrium in solution. chemrxiv.org The substitution pattern on the phenyl ring can significantly influence the stability of the hydrazone form. unifr.ch

Intramolecular and Intermolecular Hydrogen Bonding Networks

Hydrogen bonding plays a significant role in the structure and reactivity of this compound derivatives. Both intramolecular and intermolecular hydrogen bonds can be formed, influencing the conformation and crystal packing of these molecules. nih.govmdpi.com

Intramolecular hydrogen bonds are frequently observed in hydrazone derivatives, particularly when a suitable hydrogen bond acceptor group is present in proximity to the N-H group of the hydrazine moiety. researchgate.netmdpi.com These interactions can stabilize specific conformations and influence the tautomeric equilibrium, as seen in the preference for the hydrazone form in many azo dyes. researchgate.net The formation of intramolecular hydrogen bonds can lead to more planar molecular structures. semanticscholar.org

Intermolecular hydrogen bonds are also crucial in the solid-state structures of these compounds, leading to the formation of extended networks. mdpi.com These interactions can occur between the N-H groups of the hydrazine and suitable acceptor atoms on neighboring molecules. The presence of both hydrogen bond donors and acceptors in the molecule can lead to the formation of rich intermolecular hydrogen bonding networks. semanticscholar.org

Cycloaddition Reaction Mechanisms

Derivatives of this compound can participate in cycloaddition reactions, which are powerful methods for the synthesis of five-membered heterocyclic compounds. researchgate.net A common type is the [3+2] cycloaddition, which involves a 1,3-dipole reacting with a dipolarophile. uchicago.edu

In the context of hydrazone chemistry, azomethine ylides, which can be generated from hydrazone precursors, can act as 1,3-dipoles. researchgate.net The mechanism of these reactions can be either concerted or stepwise, depending on the reactants and reaction conditions. researchgate.netrsc.org For example, the reaction of a stabilized N-lithiated azomethine ylide with an electron-deficient alkene has been studied, and the mechanism was found to be stepwise in a polar solvent like THF. rsc.org The regioselectivity and stereoselectivity of these reactions are important aspects that are influenced by both steric and electronic factors. rsc.org

Investigation of Corrosion Inhibition Mechanisms

Hydrazine derivatives have been investigated as corrosion inhibitors for metals, particularly for steel in acidic environments. nih.govresearchgate.net The inhibition mechanism is generally attributed to the adsorption of the organic molecules onto the metal surface. nih.gov This adsorption process can occur through the interaction of the heteroatoms (N, O, S), π-electrons from aromatic rings, and multiple bonds with the metal surface. nih.govresearchgate.net

The adsorbed layer acts as a barrier, retarding both the anodic and cathodic electrochemical reactions of corrosion. nih.gov Quantum chemical calculations and molecular dynamics simulations have been used to study the adsorption mechanism and to correlate the molecular structure of the inhibitors with their efficiency. nih.gov These studies help in understanding the electron transfer processes and the nature of the interaction between the inhibitor molecules and the metal surface. nih.gov

Interactive Data Tables

Table 1: Reactivity of this compound with Carbonyl Compounds

| Reactant | Product Type | Reaction Condition | Reference |

| Aldehydes | Hydrazone | Acid catalysis | vedantu.comresearchgate.net |

| Ketones | Hydrazone | Acid catalysis | vedantu.comresearchgate.net |

| Aldehydes/Ketones | Indole | Acid catalysis (Fischer Indole Synthesis) | wikipedia.orgmdpi.com |

Table 2: Redox Reactions of Phenylhydrazine Derivatives

| Reaction | Reagent | Product | Key Feature | Reference |

| Wolff-Kishner Reduction | Strong base, heat | Alkane | Reduction of carbonyls | organicchemistrydata.orglibretexts.org |

| Electrooxidation | Co-Mo alloy electrode | Oxidized products | Catalytic oxidation | nanochemres.org |

| Metal Ion Reduction | Metal Ions | Metallic state | Reduction of metal ions | vaia.com |

Advanced Applications and Functional Properties of 2,3 Dimethylphenyl Hydrazine Derivatives in Chemical Science

Role as an Organic Synthesis Intermediate

(2,3-Dimethylphenyl)hydrazine is a valuable intermediate in organic synthesis, primarily utilized for the construction of heterocyclic compounds. The presence of the hydrazine (B178648) group (-NHNH2) allows for condensation reactions with carbonyl compounds and other electrophilic species, leading to the formation of a wide array of cyclic structures.

One of the most notable applications of substituted phenylhydrazines, including this compound, is in the Fischer indole (B1671886) synthesis . testbook.comwikipedia.orgnih.govorganic-chemistry.org This acid-catalyzed reaction involves the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone to form a phenylhydrazone, which then undergoes a nih.govnih.gov-sigmatropic rearrangement to yield an indole. wikipedia.org Indoles are a critical class of heterocyclic compounds found in many natural products and pharmaceuticals. testbook.com The substitution pattern on the phenyl ring of the hydrazine directly influences the substitution pattern of the resulting indole, making this compound a key precursor for specifically substituted indole derivatives. nih.gov

Furthermore, this compound can be employed in the synthesis of pyrazoles , another important class of five-membered heterocyclic compounds. nih.govnih.govhilarispublisher.comyoutube.commdpi.com The reaction typically involves the condensation of the hydrazine with a 1,3-dicarbonyl compound. youtube.com The resulting pyrazole (B372694) derivatives are known to exhibit a range of biological activities and are used as scaffolds in medicinal chemistry. nih.govnih.govmdpi.com

The reactivity of the hydrazine functional group also allows for its use in the synthesis of other heterocyclic systems, although specific examples involving this compound are less commonly documented. The general reactivity pattern of hydrazines suggests its potential utility in creating pyridazines, triazoles, and other nitrogen-containing heterocycles.

| Reaction Type | Reactant | Product Class | Significance |

| Fischer Indole Synthesis | Aldehyde or Ketone | Substituted Indoles | Core structure in many pharmaceuticals and natural products. testbook.comwikipedia.org |

| Pyrazole Synthesis | 1,3-Dicarbonyl Compound | Substituted Pyrazoles | Important scaffolds in medicinal chemistry with diverse biological activities. nih.govnih.govmdpi.com |

Applications in Material Science

The unique electronic and structural features of derivatives of this compound suggest their potential for use in various advanced materials. While direct applications of this specific compound are not extensively documented, the broader class of hydrazine derivatives and compounds with similar structural motifs have shown promise in several areas of material science.

Precursors for Dyes and Photosensitive Materials

Hydrazine derivatives are known precursors in the synthesis of azo dyes . unb.canih.govnih.govanjs.edu.iq The synthesis typically involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich aromatic compound. unb.ca While direct synthesis from this compound is not a standard route, its derivatives, particularly those containing amino groups, could potentially be used to generate diazonium salts for azo coupling reactions. Azo compounds are characterized by the -N=N- chromophore, which is responsible for their color. anjs.edu.iq Furthermore, pyrazole derivatives, which can be synthesized from hydrazines, can be used to create azo dyes with potential applications in textiles and as biological stains. nih.gov

The development of photosensitive materials often relies on molecules that can undergo a change in their properties upon exposure to light. Triazene derivatives, which are structurally related to hydrazines, have been investigated for their photosensitive properties. researchgate.net Although specific applications of this compound in this area are not well-documented, its derivatives could be explored for the development of novel photoactive materials.

Development of Light Emitting Diodes (LEDs)

In the field of organic light-emitting diodes (OLEDs), materials with specific electronic properties are required for efficient charge transport and light emission. ossila.comHole transport materials (HTMs) are a crucial component of OLEDs, facilitating the movement of positive charge carriers (holes) from the anode to the emissive layer. mdpi.comresearchgate.netresearchgate.netmdpi.com Aromatic amines and carbazole (B46965) derivatives are commonly used as HTMs due to their suitable highest occupied molecular orbital (HOMO) energy levels and good charge mobility. mdpi.commdpi.com

While there is no direct evidence of this compound being used in OLEDs, the incorporation of dimethylphenyl groups into hole-transporting molecules has been explored. mdpi.com For instance, fluorene-based molecules with terminal dimethylphenylamino groups have been synthesized and shown to exhibit good hole mobility and thermal stability, leading to efficient OLED devices. mdpi.com This suggests that the 2,3-dimethylphenyl moiety, if incorporated into a suitable molecular framework, could contribute to the development of effective hole transport materials. The synthesis of such materials would likely involve multi-step processes where this compound could serve as a starting material for introducing the dimethylphenyl group.

Applications in Dye-Sensitized Solar Cells (DSSCs)

Dye-sensitized solar cells (DSSCs) are a type of photovoltaic device that utilizes a photosensitive dye to absorb light and generate electrons. wikipedia.orgyoutube.comyoutube.com The efficiency of a DSSC is highly dependent on the properties of the dye, including its absorption spectrum, energy levels, and ability to inject electrons into the semiconductor electrode (typically TiO2). nih.gov

The core components of a DSSC are the photoanode, the sensitizer (B1316253) (dye), the electrolyte with a redox couple, and the counter electrode. wikipedia.org Organic dyes used in DSSCs often feature a donor-π-acceptor (D-π-A) structure to facilitate intramolecular charge transfer upon photoexcitation. nih.govresearchgate.net While specific applications of this compound derivatives as sensitizers in DSSCs have not been reported, the broader class of hydrazine-derived compounds, such as those containing pyrazole or other heterocyclic systems, have been investigated. mdpi.com The 2,3-dimethylphenyl group could potentially be incorporated as a donor or part of the π-conjugated bridge in a D-π-A dye, but further research is needed to explore this possibility.

Polymer Chemistry Applications

Hydrazine and its derivatives can be used in the synthesis of various polymers. For instance, the reaction of dihydrazides with dicarboxylic acid chlorides can lead to the formation of polyamides . researchgate.netnih.govgreenchemicals.euresearchgate.net These polymers contain amide linkages in their backbone and can exhibit a range of properties depending on the specific monomers used.

Although the direct polymerization of this compound is not a common method for polyamide synthesis, it could potentially be converted into a diamine or a diacid derivative that could then be used as a monomer. The presence of the bulky dimethylphenyl group would likely influence the properties of the resulting polymer, such as its solubility, thermal stability, and mechanical strength. researchgate.net The development of new polymers often involves the incorporation of unique structural units to tailor their properties for specific applications, and this compound represents a potential, though underexplored, building block in this regard.

Nanoparticle Synthesis

Hydrazine and its derivatives are well-known reducing agents in the synthesis of metal nanoparticles . mdpi.comnih.govresearchgate.netmdpi.comresearchgate.net The synthesis of nanoparticles often involves the chemical reduction of a metal salt in solution, and the choice of reducing agent can influence the size, shape, and stability of the resulting nanoparticles. nih.govresearchgate.net Hydrazine hydrate (B1144303) is a commonly used reducing agent for the synthesis of nanoparticles of various metals, including gold, silver, and iron oxides. nih.govmdpi.com

Advanced Chemical Sensing Technologies

The unique electronic and structural characteristics of this compound derivatives make them ideal candidates for the development of highly sensitive and selective chemosensors. By incorporating this moiety into larger molecular frameworks, scientists can design sensors capable of detecting a variety of analytes, including metal ions, anions, and organic molecules.

Hydrazone derivatives of this compound have been successfully employed in the design of colorimetric and fluorescent chemosensors for the detection of various metal ions. umt.edu.pkresearchgate.net The sensing mechanism often relies on the coordination of the metal ion with the hydrazone ligand, which leads to a detectable change in the spectroscopic properties of the molecule, such as a shift in absorption or emission wavelength. umt.edu.pk

For instance, hydrazones synthesized from the condensation of 2,4-dimethylphenyl hydrazine with different aromatic carbonyl compounds have shown potential as chemosensors. umt.edu.pkresearchgate.net These compounds can act as effective colorimetric reagents for ions like Cu²⁺. umt.edu.pk The interaction with the metal ion perturbs the electronic structure of the hydrazone, resulting in a visible color change. umt.edu.pk Similarly, novel allyl-hydrazones incorporating a 1,2,3-triazole moiety have been developed for the colorimetric detection of chromium ions in aqueous solutions. nih.gov

Table 1: Examples of (Dimethylphenyl)hydrazine-based Chemosensors for Metal Ion Detection

| Sensor Type | Analyte | Detection Method | Key Findings | Reference |

| Hydrazone Derivative | Cu²⁺ | Colorimetric | Acts as a colorimetric reagent for copper ions. | umt.edu.pk |

| Allyl-hydrazone with 1,2,3-triazole | Cr³⁺ | Colorimetric | Enables visual detection of chromium ions in water. | nih.gov |

| Cobalt Pyrite-Carbon Nanotube Nanocomposites | Hydrazine (as analyte) | Electrochemical | Demonstrates high sensitivity and a low detection limit for hydrazine. | rsc.org |

This table is based on data from the referenced studies and provides a summary of key findings.

The development of synthetic receptors for the recognition of anions is a significant area of research due to the crucial roles anions play in biological and environmental systems. Hydrazone derivatives containing anthracene, for example, have been designed as artificial receptors for biologically important anions. nih.gov The interaction between the receptor and anions such as acetate (B1210297) (AcO⁻), fluoride (B91410) (F⁻), and dihydrogen phosphate (B84403) (H₂PO₄⁻) can be monitored through UV-vis, fluorescence, and ¹H NMR titration experiments. nih.gov

In these systems, the N-H group of the hydrazone can act as a hydrogen bond donor, interacting with the anion. nih.gov This interaction can lead to fluorescence quenching or a color change, enabling the system to function as a colorimetric anion sensor. nih.govscispace.com For instance, certain receptors show a high selectivity for acetate over other anions. nih.govscispace.com The binding event can sometimes involve deprotonation of the N-H group, followed by the formation of a hydrogen bond between the anion and a nearby C-H group. nih.gov

Derivatives of this compound are also instrumental in the development of sensors for neutral organic molecules. A notable application is the detection of hydrazine itself, which is a highly toxic and carcinogenic compound. psu.edu Fluorescent polymeric sensors have been designed that exhibit an emission "turn-on" response in the presence of hydrazine. psu.edu The mechanism involves a chemical reaction between the sensor and hydrazine, leading to the formation of a new, more emissive species. psu.edu

Furthermore, these versatile sensor platforms can be engineered to detect other hazardous organic molecules. For example, the same polymeric sensor used for hydrazine detection can also function as a "turn-off" fluorescent sensor for picric acid, a common explosive. psu.edu This dual-functionality highlights the adaptability of the this compound scaffold in creating advanced chemical sensing technologies.

Coordination Chemistry: Ligand Synthesis and Complexation Studies

The hydrazine moiety is a well-established ligand in coordination chemistry, capable of forming stable complexes with a wide range of transition metals. ajol.info The introduction of the 2,3-dimethylphenyl group provides steric bulk and electronic modifications that can influence the coordination geometry and reactivity of the resulting metal complexes. ajol.infonih.gov

The synthesis of ligands derived from this compound often involves condensation reactions with aldehydes or ketones to form hydrazones. nih.govscilit.com These hydrazone ligands can be multidentate, coordinating to metal ions through the imine nitrogen and other donor atoms present in the molecule, such as oxygen or sulfur. nih.govscilit.comorientjchem.org The resulting complexes exhibit diverse coordination geometries, including octahedral and square planar, depending on the metal ion and the specific ligand structure. ajol.infonih.gov

Thermal and spectroscopic studies of these complexes provide valuable insights into their structure and stability. ajol.info For example, infrared spectroscopy can confirm the coordination of the hydrazine nitrogen to the metal center by observing a shift in the N-N stretching frequency. ajol.info Thermal analysis techniques like thermogravimetry (TG) and differential thermal analysis (DTA) can determine the thermal stability of the complexes and identify decomposition pathways. ajol.info

Table 2: Coordination Complexes of Hydrazine Derivatives

| Metal Ion | Ligand Type | Coordination Geometry | Characterization Techniques | Reference |

| Ni(II), Co(II) | Hydrazine and Acetoxy Benzoic Acids | Distorted Octahedral | IR, Electronic Spectra, Magnetic Susceptibility, XRD | ajol.info |

| Zr(IV), V(IV), Ru(III), Cd(II) | Hydrazone Ligand | Various | FT-IR, ¹H-NMR, Electronic Spectra, Powder X-ray, Thermal Analysis | nih.gov |

| Mn(II), Fe(III) | Acylpyrazolone Ligands | Octahedral | Single-Crystal X-ray Crystallography, NMR, IR Spectroscopy | nih.gov |

| Cu(II), Co(II), Ni(II) | Schiff Base from (2-chloroquinolin-3-yl)methylene)hydrazine | Not specified | ¹H NMR, FTIR, Mass Spectrometry, UV-Vis | orientjchem.org |

This table summarizes findings from various studies on the coordination chemistry of hydrazine derivatives.

Explorations in Pharmacologically Relevant Scaffolds (Pre-clinical, mechanistic)

The structural framework of this compound and its derivatives has proven to be a valuable scaffold in the design of new therapeutic agents. scirp.orgmdpi.com The ability to readily modify the structure allows for the fine-tuning of pharmacological properties to target specific biological pathways.

One of the most promising areas of research for this compound derivatives is in the development of anticancer agents that target microtubules. researchgate.netresearchgate.net Microtubules are essential components of the cytoskeleton involved in cell division, making them an attractive target for cancer therapy. plos.org Agents that disrupt microtubule dynamics can arrest the cell cycle and induce apoptosis in cancer cells. researchgate.netnih.gov

Derivatives of this compound have been investigated for their ability to act as microtubule destabilizing agents. researchgate.netnih.gov These compounds can bind to tubulin, the protein subunit of microtubules, and prevent its polymerization into functional microtubules. researchgate.net This disruption of the microtubule network leads to mitotic arrest and ultimately cell death. researchgate.net The cytotoxic effects of these compounds have been evaluated against various cancer cell lines, with some derivatives showing significant activity. scirp.orgmdpi.com For example, certain quinoline-hydrazide derivatives have demonstrated potent anticancer activity against neuroblastoma and breast adenocarcinoma cell lines. mdpi.com

Table 3: Anticancer Activity of Hydrazine Derivatives

| Compound Class | Cancer Cell Lines | Mechanism of Action | Key Findings | Reference |

| Phenyl Hydrazine Derivatives | HepG2 (Liver), MCF-7 (Breast) | Not specified | Showed antiproliferative activity against cancerous cell lines. | scirp.org |

| Quinoline Hydrazide Derivatives | SH-SY5Y, Kelly (Neuroblastoma); MDA-MB-231, MCF-7 (Breast) | Cell Cycle Arrest (G1 phase) | Significant reduction in cell viability of neuroblastoma cells with selectivity over normal cells. | mdpi.com |

| Quinazolinone Hydrazide Triazole Derivatives | EBC-1, A549 (Lung); HT-29 (Colon); U-87MG (Glioblastoma) | MET Kinase Inhibition, Apoptosis Induction | Inhibited cell growth in spheroid cultures and induced apoptosis. | nih.govresearchgate.net |

| Benzimidazole (B57391) Derivatives | A549 (Lung), MCF-7 (Breast) | Microtubule Stabilization | Exhibited anticancer activity by stabilizing the microtubule network, in contrast to destabilizing agents. | nih.gov |

This table presents a summary of preclinical research findings on the anticancer properties of various hydrazine derivatives.